molecular formula C30H52N2O5S B12696220 N-(2-(Hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)-4,4-dimethyl-3-oxovaleramide CAS No. 63224-80-6

N-(2-(Hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)-4,4-dimethyl-3-oxovaleramide

Cat. No.: B12696220
CAS No.: 63224-80-6
M. Wt: 552.8 g/mol
InChI Key: CCXDKYUOXACLTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)-4,4-dimethyl-3-oxovaleramide is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a sulfonamide group, which is known for its significant biological activity and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)-4,4-dimethyl-3-oxovaleramide typically involves multiple steps, including the formation of the sulfonamide group and the attachment of the hexadecyloxy and dimethyl-3-oxovaleramide moieties. One common method involves the use of aryldiazonium tetrafluoroborates, DABCO·(SO₂)₂, and N-chloroamines under mild conditions . The reaction is catalyzed by copper and proceeds through a radical process and transition-metal catalysis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and the use of highly reactive reagents like H₂O₂ and SOCl₂ for oxidative conversion are employed to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)-4,4-dimethyl-3-oxovaleramide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides.

    Reduction: The compound can be reduced to form amines.

    Substitution: The hexadecyloxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like H₂O₂ and SOCl₂ are commonly used.

    Reduction: Reducing agents such as LiAlH₄ and NaBH₄ are employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfonyl chlorides, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N-(2-(Hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)-4,4-dimethyl-3-oxovaleramide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a drug candidate due to its sulfonamide group, which is known for its antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(Hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)-4,4-dimethyl-3-oxovaleramide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to various biological effects, such as antibacterial and anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(Hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)-4,4-dimethyl-3-oxovaleramide: shares similarities with other sulfonamide-containing compounds, such as sulfanilamide and sulfamethoxazole.

    Sulfanilamide: Known for its antibacterial properties and used as a precursor in the synthesis of other sulfonamides.

    Sulfamethoxazole: Commonly used in combination with trimethoprim as an antibiotic.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines a long alkyl chain (hexadecyloxy group) with a sulfonamide moiety and a dimethyl-3-oxovaleramide group. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

63224-80-6

Molecular Formula

C30H52N2O5S

Molecular Weight

552.8 g/mol

IUPAC Name

N-[2-hexadecoxy-5-(methylsulfamoyl)phenyl]-4,4-dimethyl-3-oxopentanamide

InChI

InChI=1S/C30H52N2O5S/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-37-27-21-20-25(38(35,36)31-5)23-26(27)32-29(34)24-28(33)30(2,3)4/h20-21,23,31H,6-19,22,24H2,1-5H3,(H,32,34)

InChI Key

CCXDKYUOXACLTK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)NC)NC(=O)CC(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.